molecular formula C13H10BrF B14764376 3'-Bromo-5'-fluoro-2-methyl-1,1'-biphenyl

3'-Bromo-5'-fluoro-2-methyl-1,1'-biphenyl

Cat. No.: B14764376
M. Wt: 265.12 g/mol
InChI Key: NEDGXDPQPSWPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Bromo-5’-fluoro-2-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of bromine, fluorine, and methyl groups on the biphenyl structure makes this compound unique and of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-fluoro-2-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-5’-fluoro-2-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce new functional groups onto the benzene rings, while oxidation and reduction can modify the existing functional groups.

Scientific Research Applications

3’-Bromo-5’-fluoro-2-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-fluoro-2-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound acts as a reactant that undergoes transformations based on the reagents and conditions used. The molecular targets and pathways involved vary depending on the reaction type and the desired products.

Comparison with Similar Compounds

Uniqueness: 3’-Bromo-5’-fluoro-2-methyl-1,1’-biphenyl is unique due to the specific combination of bromine, fluorine, and methyl groups on the biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

1-bromo-3-fluoro-5-(2-methylphenyl)benzene

InChI

InChI=1S/C13H10BrF/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8H,1H3

InChI Key

NEDGXDPQPSWPFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.